![molecular formula C28H16O B14894257 3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
3,7-Bis(phenylethynyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is an organic compound with the molecular formula C28H16O. It is a derivative of dibenzofuran, featuring phenylethynyl groups at the 3 and 7 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(phenylethynyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is functionalized at the 3 and 7 positions.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is typically around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(phenylethynyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the phenylethynyl groups or the dibenzofuran core.
Cycloaddition Reactions: The phenylethynyl groups can participate in cycloaddition reactions, such as Diels-Alder reactions, forming new cyclic structures.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation would yield halogenated derivatives, while cycloaddition reactions could produce various polycyclic compounds.
Applications De Recherche Scientifique
3,7-Bis(phenylethynyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photophysics: The compound’s photophysical properties make it suitable for studies involving fluorescence and phosphorescence.
Material Science: It is used as a building block for dynamic polymers and self-healing materials.
Chemical Sensors: Its sensitivity to environmental changes makes it useful in the design of chemical sensors.
Mécanisme D'action
The mechanism by which 3,7-Bis(phenylethynyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The phenylethynyl groups extend the conjugation of the dibenzofuran core, enhancing its electronic and optical properties. This extended conjugation allows the compound to participate in various electronic transitions, making it effective in applications like OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, lacking the phenylethynyl groups.
3,7-Dibromodibenzofuran: A halogenated derivative.
3,7-Diethynyldibenzofuran: A similar compound with ethynyl groups instead of phenylethynyl groups.
Uniqueness
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is unique due to the presence of phenylethynyl groups, which significantly enhance its electronic properties compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring high electronic and optical performance.
Propriétés
Formule moléculaire |
C28H16O |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3,7-bis(2-phenylethynyl)dibenzofuran |
InChI |
InChI=1S/C28H16O/c1-3-7-21(8-4-1)11-13-23-15-17-25-26-18-16-24(20-28(26)29-27(25)19-23)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
Clé InChI |
HJLWEXUHMNFJMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


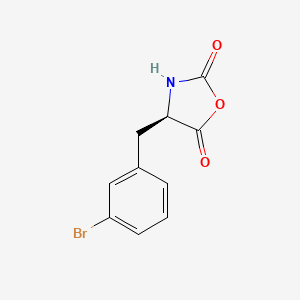
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
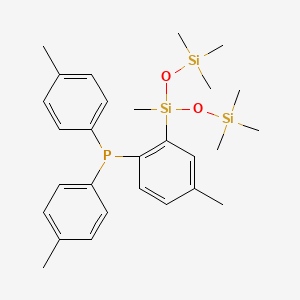
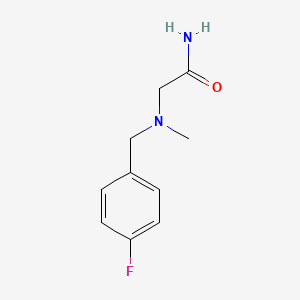
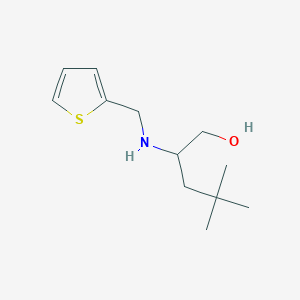


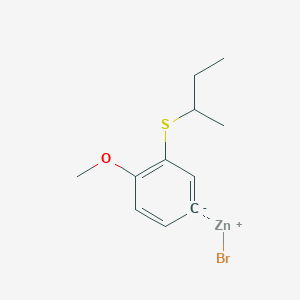



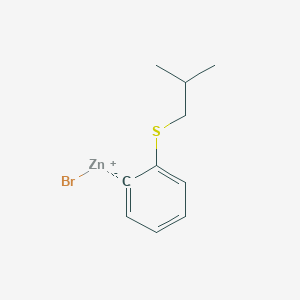
![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
